5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 2138522-82-2
Cat. No.: VC5783151
Molecular Formula: C9H10ClF2N
Molecular Weight: 205.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138522-82-2 |
|---|---|
| Molecular Formula | C9H10ClF2N |
| Molecular Weight | 205.63 |
| IUPAC Name | 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C9H9F2N.ClH/c10-8-2-1-6-5-12-4-3-7(6)9(8)11;/h1-2,12H,3-5H2;1H |
| Standard InChI Key | ZAQLDOHRKVKWTC-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1C(=C(C=C2)F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The base compound, 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline, possesses the molecular formula C₉H₉F₂N and a molecular weight of 169.17 g/mol . The hydrochloride salt, formed via protonation of the tertiary amine, adopts the formula C₉H₉F₂N·HCl, yielding a molecular weight of 205.63 g/mol (calculated as 169.17 + 36.46 g/mol for HCl). The IUPAC name for the base structure is 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline, with the hydrochloride designation indicating the presence of a chloride counterion .
Structural Features
The tetrahydroisoquinoline core consists of a bicyclic system merging a benzene ring with a piperidine-like moiety. Fluorine substituents at the 5 and 6 positions introduce electronegative groups that influence electron distribution, steric interactions, and hydrogen-bonding potential. The hydrochloride salt enhances aqueous solubility, a critical factor for biological applications .
Key Structural Data:
Synthesis and Production
Synthetic Challenges and Strategies
-
Pictet–Spengler Cyclization: Condensation of β-arylethylamines with carbonyl compounds under acidic conditions.
-
Bischler–Napieralski Reaction: Cyclodehydration of β-arylethylamides to form dihydroisoquinolines, followed by reduction.
Fluorine incorporation likely occurs via electrophilic fluorination of precursor aromatic rings or through the use of fluorinated building blocks during cyclization . Industrial production methods prioritize scalability and purity, though specific protocols remain proprietary .
Purification and Quality Control
The hydrochloride salt’s purity is critical for research applications. Commercial suppliers report a minimum purity of 95% for the base compound, with analytical techniques such as HPLC and NMR ensuring batch consistency .
Physicochemical Properties
Stability and Solubility
The hydrochloride salt improves aqueous solubility compared to the free base, a property advantageous for in vitro and in vivo studies. While specific solubility data are unavailable, analogous hydrochlorides exhibit solubility >10 mg/mL in water . Stability under ambient conditions is presumed satisfactory, given the absence of reactive functional groups beyond the amine hydrochloride.
Spectroscopic Characteristics
-
IR Spectroscopy: Expected peaks include N-H stretches (~2500 cm⁻¹ for ammonium) and C-F vibrations (1100–1000 cm⁻¹).
-
NMR: ¹⁹F NMR would reveal two distinct fluorine environments at the 5 and 6 positions, while ¹H NMR would show aromatic protons deshielded by fluorine’s electron-withdrawing effects.
| Compound | Fluorine Positions | Bioactivity Enhancement |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | None | Baseline activity |
| 5,6-Difluoro derivative | 5, 6 | Improved lipophilicity |
| 8-Methoxy derivative | None | Altered receptor affinity |
Applications in Research
Medicinal Chemistry
-
Lead Optimization: Fluorine’s role in tuning pharmacokinetic properties (e.g., metabolic stability, membrane permeability).
-
Probe Development: Targeting fluorinated compounds for imaging studies via ¹⁸F or ¹⁹F MRI .
Material Science
-
Ligand Design: Coordination chemistry applications due to the amine’s lone pair and fluorine’s weak coordination capability.
Future Directions
Research Priorities
-
Synthetic Method Development: Streamlining fluorine incorporation and salt formation.
-
Biological Screening: Antimicrobial, anticancer, and neuroprotective assays.
-
Structural Studies: X-ray crystallography to elucidate binding modes.
Industrial Applications
-
Pharmaceutical Intermediates: Leveraging fluorination for drug candidate refinement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume